3-(6-Methoxypyridin-2-yl)aniline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(6-methoxypyridin-2-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-15-12-7-3-6-11(14-12)9-4-2-5-10(13)8-9/h2-8H,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHNPUBICELQUGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=N1)C2=CC(=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00716694 | |
| Record name | 3-(6-Methoxypyridin-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00716694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1194974-82-7 | |
| Record name | 3-(6-Methoxypyridin-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00716694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for the Formation of 3 6 Methoxypyridin 2 Yl Aniline and Its Analogues
Catalytic Cross-Coupling Reactions for C-C and C-N Bond Formation
Palladium-catalyzed cross-coupling reactions are pivotal in the synthesis of biaryl compounds like 3-(6-methoxypyridin-2-yl)aniline. These reactions offer a versatile and efficient means to connect aryl and heteroaryl fragments.
The Suzuki-Miyaura coupling is a widely employed method for forming C-C bonds between an organoboron compound and an organohalide, catalyzed by a palladium complex. nih.gov This reaction is particularly valuable for creating the aryl-pyridyl bond in the target molecule. The general approach involves the reaction of a pyridine-containing boronic acid or ester with an aniline-containing halide or triflate, or vice-versa.
Key components of the Suzuki-Miyaura coupling reaction include:
Palladium Catalyst: A source of palladium(0), often generated in situ from a palladium(II) precursor like Pd(OAc)₂ or PdCl₂(dppf). The choice of ligand is crucial for the reaction's success.
Ligand: Phosphine-based ligands such as triphenylphosphine (PPh₃), tricyclohexylphosphine (PCy₃), or more specialized ligands like SPhos and XPhos are often used to stabilize the palladium catalyst and facilitate the catalytic cycle.
Base: A base, such as potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), or cesium carbonate (Cs₂CO₃), is required to activate the organoboron species.
Solvent: A suitable solvent system, often a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water, is used to dissolve the reactants and facilitate the reaction.
A representative synthetic route to this compound via Suzuki-Miyaura coupling would involve the coupling of 2-bromo-6-methoxypyridine with 3-aminophenylboronic acid or its corresponding ester. The reaction conditions are optimized to maximize the yield and purity of the desired product. The development of highly active catalyst systems has expanded the scope of this reaction to include challenging substrates. nih.gov
Table 1: Example Conditions for Suzuki-Miyaura Coupling
| Reactant A | Reactant B | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| 2-Bromo-6-methoxypyridine | 3-Aminophenylboronic acid | Pd(OAc)₂ | SPhos | K₂CO₃ | Toluene/H₂O | 100 | High |
| 2-Chloro-6-methoxypyridine (B123196) | 3-Aminophenylboronic acid pinacol ester | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Dioxane | 110 | Moderate to High |
This table is illustrative and specific yields can vary based on precise reaction conditions.
Beyond the Suzuki-Miyaura reaction, other palladium-catalyzed methods can be employed for the synthesis of the this compound scaffold. These include the Stille coupling (using organotin reagents), Hiyama coupling (using organosilicon reagents), and Negishi coupling (using organozinc reagents). Each of these methods has its own advantages and substrate scope.
More recently, direct C-H arylation has emerged as a powerful tool, avoiding the pre-functionalization of one of the coupling partners. semanticscholar.orgresearchgate.net This approach involves the direct coupling of a C-H bond of one aromatic ring with a C-X bond of another. For instance, the direct arylation of 3-aniline with 2-bromo-6-methoxypyridine could potentially form the desired product, though regioselectivity can be a challenge. semanticscholar.orgresearchgate.net
Transformations of Nitro Precursors to Aniline (B41778) Functionality
A common and effective strategy for introducing an aniline group is through the reduction of a corresponding nitro group. This two-step approach involves first synthesizing the nitro-containing precursor, 2-(3-nitrophenyl)-6-methoxypyridine, followed by its reduction to the desired aniline.
The initial synthesis of the nitro precursor can be achieved using the cross-coupling reactions described above, for example, by coupling 2-bromo-6-methoxypyridine with 3-nitrophenylboronic acid.
Once the nitro compound is obtained, the reduction of the nitro group to an amine can be accomplished using a variety of reducing agents. Common methods include:
Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel. chemicalbook.com This is often a clean and efficient method.
Metal-Acid Systems: Reagents like tin(II) chloride (SnCl₂) in hydrochloric acid (HCl), or iron (Fe) in acetic acid, are classic and reliable methods for nitro group reduction.
Other Reducing Agents: Sodium dithionite (Na₂S₂O₄) or sodium borohydride (NaBH₄) in the presence of a catalyst can also be used.
The choice of reduction method depends on the presence of other functional groups in the molecule that might be sensitive to certain reducing agents.
Table 2: Common Reagents for Nitro Group Reduction
| Reagent | Catalyst | Solvent | Conditions |
| H₂ | Pd/C | Ethanol (B145695) or Ethyl Acetate | Room temperature, atmospheric or elevated pressure chemicalbook.com |
| SnCl₂·2H₂O | None | Ethanol | Reflux |
| Fe | NH₄Cl | Ethanol/H₂O | Reflux |
| Na₂S₂O₄ | None | Methanol/H₂O | Room temperature |
Derivatization and Functionalization Strategies of the this compound Framework
Once the core this compound structure is synthesized, it can be further modified to create a library of analogs with diverse properties. This derivatization can occur at several positions, most notably on the aniline nitrogen and the pyridine (B92270) ring.
The primary amine of the aniline moiety is a versatile functional group that can undergo a wide range of chemical transformations. These modifications can be used to introduce new functionalities and modulate the electronic and steric properties of the molecule.
Common derivatization reactions at the aniline nitrogen include:
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.
Alkylation: Introduction of alkyl groups via reaction with alkyl halides.
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.
Formation of Ureas and Thioureas: Reaction with isocyanates or isothiocyanates.
These derivatizations are crucial for exploring structure-activity relationships in drug discovery programs.
The methoxy (B1213986) group at the 6-position of the pyridine ring is an electron-donating group, which increases the electron density of the ring and influences its reactivity. Further substitutions on the pyridine ring can be introduced either by starting with a pre-functionalized pyridine precursor or by direct functionalization of the this compound core, although the latter can be challenging due to regioselectivity issues.
The introduction of electron-withdrawing groups (e.g., -CN, -NO₂) or electron-donating groups (e.g., -CH₃, -OCH₃) at other positions on the pyridine ring can fine-tune the electronic properties of the molecule. nih.gov These modifications can impact biological activity, solubility, and other physicochemical properties. For instance, the nature of the substituent on the pyridine ring has been shown to have an effect on product yields in certain cyclocondensation reactions. nih.gov
Biological and Medicinal Chemistry Applications of 3 6 Methoxypyridin 2 Yl Aniline and Its Derivatives
Receptor Binding and Allosteric Modulation Studies
The interaction of these compounds with various receptors is a key area of investigation, particularly their role as allosteric modulators.
Cannabinoid Receptor (CB1) Interactions
Allosteric modulators of the cannabinoid receptor 1 (CB1) have garnered attention as they offer the potential for more targeted therapeutic effects compared to orthosteric ligands. nih.govnih.gov These modulators bind to a site on the receptor that is distinct from the primary (orthosteric) binding site, allowing them to fine-tune the receptor's response to endogenous cannabinoids. nih.gov This can lead to subtype-specific and pathway-specific therapeutic actions, which is a significant advantage in drug development. nih.govnih.gov
Research has identified several allosteric modulators for the CB1 receptor, which are structurally different and exhibit varied effects on receptor signaling. nih.gov For instance, some modulators can enhance the binding of orthosteric agonists while simultaneously antagonizing their G-protein coupling, a phenomenon known as biased signaling. nih.gov This nuanced control over receptor function highlights the therapeutic potential of developing novel allosteric modulators for treating a range of conditions, including pain, anxiety, and neurodegenerative disorders. nih.govnih.gov
Enzyme Inhibition Profiling
The ability of 3-(6-Methoxypyridin-2-yl)aniline and its derivatives to inhibit specific enzymes is another critical aspect of their biological activity.
Kinase Activity Modulation (e.g., MSK1, TGF-β Type I Receptor Kinase)
Derivatives of this compound have been investigated for their potent inhibitory effects on various kinases. For example, a derivative, IN-1130, which is 3-((5-(6-methylpyridin-2-yl)-4-(quinoxalin-6-yl)-1H-imidazol-2-yl)methyl)benzamide, acts as a novel inhibitor of TGF-β type I receptor kinase (ALK5). nih.gov This compound has demonstrated the ability to suppress renal and hepatic fibrosis. nih.gov
Another related compound, 2-(3-(6-Methylpyridin-2-yl)-1H-pyrazol-4-yl)-1,5-naphthyridine, also known as ALK5 Inhibitor II, is a potent, selective, and ATP-competitive inhibitor of the TGF-β type I receptor. sigmaaldrich.comcellgs.comcaymanchem.com It has shown high efficacy in inhibiting ALK5 autophosphorylation and has been used in stem cell research to induce pluripotency by replacing the transcription factor Sox2. cellgs.comcaymanchem.com The table below summarizes the inhibitory concentrations (IC50) for this compound against ALK5.
Inhibitory Activity of ALK5 Inhibitor II
| Assay Type | IC50 (nM) | Reference |
|---|---|---|
| ALK5 Binding (HepG2 cells) | 23 | sigmaaldrich.comcaymanchem.com |
| ALK5 Autophosphorylation | 4 | cellgs.comcaymanchem.com |
| TGF-β Cellular Assay (HepG2 cells) | 18 | cellgs.comcaymanchem.com |
Furthermore, a derivative, 8-(6-Methoxypyridin-3-yl)-1-(4-(piperazin-1-yl)-3-(trifluoromethyl)phenyl)-1,5-dihydro- 4H- nih.govneurology.orgsemanticscholar.orgtriazolo[4,5- c]quinolin-4-one (CQ211), has been identified as a highly potent and selective inhibitor of RIOK2, an atypical kinase implicated in cancer. nih.gov CQ211 exhibits a strong binding affinity (Kd = 6.1 nM) and has shown promising anti-proliferative activity in cancer cell lines and in vivo efficacy in mouse xenograft models. nih.gov
Voltage-Gated Potassium Channel Blockade (General aminopyridine relevance)
Aminopyridines, a class of compounds to which this compound belongs, are recognized as broad-spectrum blockers of voltage-gated potassium (Kv) channels. nih.govneurology.org 4-Aminopyridine (4-AP), for instance, is known to inhibit most Kv1-Kv4 channel subtypes. nih.gov This blockade of potassium channels can enhance signal transduction in demyelinated axons, which is the basis for its use in certain neurological conditions. neurology.org
The mechanism of action involves the drug binding to a site within the intracellular mouth of the channel, with the binding rate being strongly dependent on the channel's gating state. semanticscholar.org While 4-AP is a general blocker, research has also shown that it can enhance the currents of certain Kv7 channel subtypes, such as Kv7.4, which are involved in regulating vascular tone. nih.govnih.gov This dual action of blocking some channels while enhancing others highlights the complex pharmacology of aminopyridines.
Nitric Oxide Synthase Isoform Investigations
The inhibition of nitric oxide synthase (NOS) isoforms is another area of interest for aminopyridine derivatives. researchgate.net There are three main isoforms of NOS: neuronal (nNOS), inducible (iNOS), and endothelial (eNOS). plos.orgmaastrichtuniversity.nl Overproduction of nitric oxide (NO) by iNOS is associated with inflammatory conditions. maastrichtuniversity.nl
Substituted 2-aminopyridines have been designed and synthesized as selective inhibitors of iNOS. researchgate.net For example, N-(3-hydroxy-3-(pyridin-3-yl)propyl)acetimidamide has shown an IC50 of 4.6 µM against iNOS. researchgate.net Another compound, T1023, demonstrated selectivity for iNOS and eNOS over nNOS, with IC50 values of 3.2 µM, 5.1 µM, and 52.3 µM, respectively. researchgate.net The ability to selectively inhibit iNOS is a desirable characteristic for developing anti-inflammatory drugs. researchgate.net
Applications in Materials Science and Catalysis
Design and Synthesis of Ligands for Metal Complexes
The pyridyl-aniline framework is a cornerstone in the design of bidentate ligands for creating metal complexes. The synthesis of these complexes typically involves the reaction of the ligand with a metal salt in a suitable solvent, often with heating to facilitate the reaction.
A related imine-based ligand, 2-methoxy-5-((6-methoxypyridin-3-ylimino)methyl)phenol (MIMP), has been synthesized and used to form complexes with copper(II), nickel(II), and zinc(II). researchgate.netdoaj.org The general procedure for synthesizing these metal complexes involves dissolving the ligand in warm ethanol (B145695) and adding an ethanolic solution of the corresponding metal salt in a 2:1 ligand-to-metal stoichiometric ratio. researchgate.net The reaction mixture is stirred for several hours, often in a basic medium maintained by adding sodium acetate, to yield the final complex, which can be purified by washing with hot ethanol. researchgate.net The structures of these ligands and their resulting metal complexes are typically confirmed using analytical techniques such as FT-IR, UV-Visible, NMR spectroscopy, and mass spectrometry. researchgate.net
This synthetic strategy highlights the versatility of the pyridyl-aniline scaffold in coordinating with a variety of transition metals, paving the way for materials with tailored properties.
Catalytic Activity in Organic Transformations (e.g., Atom Transfer Radical Polymerization)
Metal complexes featuring amino-pyridine ligands have demonstrated significant potential as catalysts in organic transformations, most notably in Atom Transfer Radical Polymerization (ATRP). ATRP is a powerful method for creating well-defined polymers with controlled molecular weights and narrow polydispersity. The effectiveness of the catalyst is highly dependent on the structure of the ligand.
Iron(II) complexes bearing amino-pyridine ligands have been successfully used to catalyze the polymerization of styrene (B11656). umn.edu Research has shown that modifying the substituents on the ligand can tune the catalyst's activity. For instance, a comparison between two dimeric iron(II) complexes, [2-[(2,6-Me2-C6H3)NHCH(R)]C5H4N]FeCl2)2, revealed that the complex with a sterically hindered, electron-donating tert-butyl substituent (R = t-butyl) exhibited higher catalytic activity than the one with an ethyl substituent (R = ethyl). umn.edu The inductive electron donation from the t-butyl group is thought to improve catalyst activity by shifting the ATRP equilibrium toward the active polymer species. umn.edu
| Catalyst Complex | Substituent (R) | Observed Rate Constant (k_obs) [h⁻¹] |
| 1 | t-butyl | 0.31 umn.edu |
| 2 | ethyl | 0.10 umn.edu |
This interactive table presents kinetic data for the iron-catalyzed ATRP of styrene at 120 °C, demonstrating the influence of ligand substitution on catalytic activity. umn.edu
Beyond iron, copper complexes with ligands such as tris[(2-pyridyl)methyl]amine (TPMA) are also robust catalysts for ATRP. nih.gov The development of techniques like Initiators for Continuous Activator Regeneration (ICAR) ATRP allows for the use of very low catalyst concentrations (as low as 10-50 ppm), which is advantageous for many applications as it can eliminate the need for catalyst removal from the final polymer. nih.gov
Development of Optoelectronic Materials and Sensors (Contextual to pyridyl-aniline scaffolds)
The conjugated structure of pyridyl-aniline scaffolds makes them excellent candidates for the development of optoelectronic materials and fluorescent sensors. The inherent properties of these scaffolds, such as conjugation, absorption/emission, and metal-binding capability, have been exploited in applications ranging from light-emitting materials to chemical sensors. nih.gov
A series of compounds based on a 2,6-bis(2-anilinoethynyl)pyridine scaffold have been synthesized to function as potential anion sensors, demonstrating a distinct fluorescence response. nih.gov A key finding is that the fluorescent properties can be systematically tuned by altering the functional groups attached to the aniline (B41778) rings. nih.gov Electron-donating substituents tend to cause a red shift (a shift to longer wavelengths) in both the absorption and emission spectra, while electron-withdrawing groups cause a blue shift (a shift to shorter wavelengths). nih.gov
| Substituent on Aniline Ring | Electronic Nature | Spectral Shift |
| Methoxy (B1213986) (-OCH₃) | Electron-Donating | Red Shift nih.gov |
| tert-Butyl (-C(CH₃)₃) | Electron-Donating | --- |
| Trifluoromethyl (-CF₃) | Electron-Withdrawing | Blue Shift nih.gov |
This interactive table illustrates how different substituents on the pyridyl-aniline scaffold can modulate its optoelectronic properties. nih.gov
Furthermore, polymers derived from aniline derivatives have shown promise in the design of chemical sensors. nih.govrsc.orgrsc.org Thin films of these polymers have demonstrated high sensitivity to moisture and ammonia, highlighting their potential for creating low-cost and effective sensing devices that can operate at room temperature. nih.govrsc.orgresearchgate.net
Polymeric Applications (Contextual to aniline derivatives)
Aniline and its derivatives are important monomers for synthesizing a variety of functional polymers. Polyaniline (PANI) is one of the most well-known conductive polymers, possessing a unique combination of redox activity, high thermal stability, and electrical conductivity. nih.govrsc.org
The properties of PANI can be readily modified by introducing substituents onto the aniline monomer. nih.govrsc.org These modifications can influence the resulting polymer's solubility, morphology, and electrical properties. nih.govrsc.org For example, introducing certain groups can make the polymers soluble in common organic solvents, which facilitates the creation of uniform thin films for applications like sensors. nih.govrsc.org The surface morphology of these polymers, as observed by Scanning Electron Microscopy (SEM), can also be altered from a heterogeneous structure to a more uniform spherical one based on the substituent used. nih.govrsc.org
Beyond traditional PANI, aniline derivatives can be used in other polymerization reactions. One such method involves reacting anilines with sulfur monochloride (S₂Cl₂) in a step-growth polymerization to yield poly[N,N-(phenylamino)disulfides]. acs.org These polymers feature a conjugated backbone that includes nitrogen-sulfur bonds, resulting in unique colored materials. acs.org
Emerging Research Perspectives and Future Directions
Rational Design of Next-Generation Therapeutics Based on the 3-(6-Methoxypyridin-2-yl)aniline Scaffold
The diarylamine motif, of which this compound is a prime example, is a cornerstone in the design of kinase inhibitors. Kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The this compound scaffold serves as a foundational structure for generating libraries of potent and selective kinase inhibitors through rational design strategies such as bioisosterism and scaffold hopping. nih.gov
Researchers leverage the aniline (B41778) and pyridine (B92270) nitrogen atoms to form crucial hydrogen bonds within the ATP-binding pocket of kinases. For instance, derivatives of the related sulfonamide methoxypyridine have been designed as dual PI3K/mTOR inhibitors, where the methoxypyridine portion is optimized for activity. researchgate.net Design strategies often involve modifying the scaffold to enhance interactions with key amino acid residues in the kinase hinge region. researchgate.net By systematically altering substituents on both the aniline and pyridine rings, medicinal chemists can fine-tune the selectivity and potency of these inhibitors. For example, the design of N-(pyridin-4-ylmethyl)aniline derivatives as KDR inhibitors has been guided by 3D-QSAR modeling and molecular fragment replacement to identify novel potent compounds. acs.org Another advanced strategy involves controlling the dihedral angle of the atropisomeric axis in diarylamines to improve selectivity for specific kinases like HER2, thereby reducing off-target effects. foragerone.com These computational and structure-based design approaches are critical for developing next-generation therapeutics that are not only effective but also possess superior safety profiles. nih.gov
Table 1: Examples of Kinase Inhibitor Scaffolds Related to this compound
| Derivative Class | Target Kinase(s) | Design Strategy | Research Focus |
| Sulfonamide Methoxypyridine | PI3K/mTOR | Scaffold Hopping | Dual inhibition for anti-tumor therapy. researchgate.net |
| Diaminopyrimidine | FAK | Structure-based Design | Targeting tumors with high FAK expression. rsc.org |
| N-(pyridin-4-ylmethyl)aniline | KDR (VEGFR-2) | Molecular Fragment Replacement, 3D-QSAR | Discovery of novel anti-angiogenic agents. acs.org |
| Diarylaminopyrimidine | Mer Tyrosine Kinase | Scaffold-based Design | Development of new anticancer agents. researchgate.net |
| Aminofuro[3,2-c]pyridines | cMET, RON | SAR Optimization | Orally efficacious inhibitors for tumor xenograft models. nih.gov |
| N-(6-methoxypyridin-3-yl)quinoline-2-amine | Not a kinase; for imaging α-synuclein | Pharmacophore Modification | Development of PET tracers for Parkinson's disease. mdpi.com |
Development of Advanced Synthetic Methodologies for Enhanced Accessibility
The widespread adoption of the this compound scaffold in research and development is contingent upon its efficient and scalable synthesis. Modern synthetic organic chemistry offers powerful tools for the construction of biaryl compounds, with palladium-catalyzed cross-coupling reactions being the most prominent.
The Suzuki-Miyaura cross-coupling reaction is a highly versatile method for forming the pivotal carbon-carbon bond in the scaffold. nih.govnih.gov This reaction typically involves the coupling of a pyridyl-boronic acid or ester with an aryl halide (or vice versa) in the presence of a palladium catalyst and a base. A plausible and efficient route to this compound would involve the coupling of 2-chloro-6-methoxypyridine (B123196) with 3-aminophenylboronic acid or its ester. Recent advancements have focused on developing robust catalytic systems that are tolerant of a wide range of functional groups and can be performed under mild, environmentally benign conditions, such as in water and under air. unimib.it
Table 2: Plausible Suzuki-Miyaura Synthesis of this compound
| Step | Reaction Type | Starting Materials | Key Reagents | Product |
| 1 | Suzuki-Miyaura Coupling | 2-Bromo-6-methoxypyridine and 3-Aminophenylboronic acid | Pd Catalyst (e.g., Pd(dppf)Cl₂), Base (e.g., Na₂CO₃), Solvent (e.g., Dioxane/Water) | This compound |
Multi-Omics Approaches in Elucidating Biological Mechanisms
Understanding the precise biological mechanisms of action of new therapeutic agents is crucial for their clinical development. Multi-omics approaches, which involve the integrated analysis of data from genomics, transcriptomics, proteomics, and metabolomics, are revolutionizing this process. For kinase inhibitors derived from the this compound scaffold, these technologies offer an unprecedented opportunity to map their cellular effects.
By combining kinome inhibition profiles with multi-omics data from cancer cell lines, researchers can build predictive models to correlate drug activity with specific cellular signatures. nih.gov For example, phosphoproteomics can identify the downstream signaling pathways that are modulated by a specific inhibitor, revealing not only on-target effects but also potential off-target activities that could lead to efficacy or toxicity. researchgate.net Integrating this with transcriptomics can show how the inhibitor alters gene expression, providing a more holistic view of its impact on cellular function.
Future studies on therapeutics derived from this compound will undoubtedly incorporate these multi-omics strategies. Such analyses can help to identify patient populations most likely to respond to a given drug, uncover mechanisms of acquired resistance, and guide the rational design of combination therapies. researchgate.netnih.gov This systems-level understanding is essential for advancing personalized medicine, moving beyond a one-drug-fits-all paradigm.
Table 3: Potential Multi-Omics Strategies for Characterizing Novel Therapeutics
| Omics Type | Data Generated | Biological Question Addressed |
| Genomics | DNA sequence, mutations, copy number variations | Identify genetic markers of drug sensitivity or resistance. |
| Transcriptomics | RNA levels, gene expression profiles | Understand how the drug alters cellular gene programs. |
| Proteomics | Protein abundance, post-translational modifications (e.g., phosphorylation) | Identify direct and indirect protein targets and affected signaling pathways. researchgate.net |
| Metabolomics | Levels of small molecule metabolites | Assess the drug's impact on cellular metabolism. |
| Integrated Analysis | Combined multi-omics datasets | Build predictive models of drug response and elucidate complex mechanisms of action. nih.gov |
Exploration of Novel Material Applications
Beyond its therapeutic potential, the this compound structure is of interest in the field of materials science. Its combination of an electron-rich aniline ring and an electron-deficient pyridine ring gives it unique electronic properties suitable for applications in organic electronics.
One promising area is the development of conductive polymers. Polyaniline is one of the most studied conductive polymers, and its properties can be tuned by substituting the aniline monomer. acs.org The incorporation of the methoxypyridine unit into a polyaniline backbone could modulate the polymer's conductivity, solubility, and processing characteristics. Such materials could find use in applications like anti-static coatings, sensors, and components for electronic devices.
Furthermore, the scaffold is a candidate for use as a building block in organic light-emitting diodes (OLEDs). The diarylamine structure is common in hole-transporting materials (HTMs) used in OLEDs due to its ability to facilitate the movement of positive charge carriers. The specific electronic properties endowed by the methoxypyridine ring could be harnessed to optimize the performance of OLED devices, potentially leading to improved efficiency and stability. Computational studies on aniline derivatives are often used to predict their electro-optical properties, providing a route to screen potential candidates for such applications. researchgate.net Future research will involve the synthesis and characterization of polymers and small molecules incorporating the this compound unit to evaluate their performance in these material contexts.
Table 4: Potential Material Science Applications
| Application Area | Role of this compound | Potential Advantage |
| Conductive Polymers | Monomer unit for polymerization | Tunable electronic properties and improved processability compared to unsubstituted polyaniline. acs.org |
| Organic Light-Emitting Diodes (OLEDs) | Building block for hole-transporting or emissive layer materials | Modified electronic structure for enhanced charge transport and device efficiency. |
| Covalent Organic Frameworks (COFs) | Organic monomer | Creation of porous, crystalline materials for catalysis or gas storage. |
| Organic Semiconductors | Core structure for star-shaped or dendritic molecules | Use in organic field-effect transistors (OFETs) and sensors. nih.gov |
Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization
The discovery and optimization of novel compounds is a time-consuming and resource-intensive process. Artificial intelligence (AI) and machine learning (ML) are rapidly transforming drug discovery and materials science by accelerating these efforts. acs.orgnih.gov For a scaffold like this compound, AI/ML can be applied across the entire discovery pipeline.
In the initial stages, ML models can perform virtual screening of vast digital libraries to identify derivatives of the scaffold that are likely to be active against a specific biological target, such as a protein kinase. nih.gov Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of new, unsynthesized compounds based on their chemical structure, prioritizing the most promising candidates for synthesis and testing. cas.org
Table 5: Application of AI/ML in the Development of this compound Derivatives
| AI/ML Application | Description | Impact on Development |
| Virtual Screening | Computationally screening large libraries of virtual compounds for potential activity against a target. nih.gov | Rapidly identifies potential "hit" compounds, reducing the need for expensive high-throughput screening. |
| QSAR Modeling | Building predictive models that correlate chemical structure with biological activity or properties. cas.org | Guides the design of more potent and selective compounds. |
| Generative Models | Designing novel molecules with desired properties from scratch or by modifying a starting scaffold. drugtargetreview.com | Accelerates lead optimization and explores novel chemical space. |
| ADMET Prediction | Predicting pharmacokinetic and toxicity profiles of compounds early in the discovery process. | Reduces late-stage attrition of drug candidates by flagging potential liabilities early. |
| Kinome-wide Selectivity Prediction | Using ML to predict the interaction profile of an inhibitor across the entire human kinome. acs.org | Helps in designing selective inhibitors and avoiding off-target effects. |
Q & A
Q. What are the established synthetic routes for preparing 3-(6-Methoxypyridin-2-yl)aniline, and how can purity be optimized?
The compound is commonly synthesized via Suzuki-Miyaura cross-coupling. For example, 3-bromoaniline reacts with 6-methoxypyridin-2-ylboronic acid under palladium catalysis (e.g., Pd(PPh₃)₄) in a mixture of dimethoxyethane (DME) and aqueous Na₂CO₃ at reflux (80–90°C). Post-reaction purification via column chromatography or recrystallization yields the product in high purity (up to 100% yield under optimized conditions) . Purity optimization involves monitoring reaction progress with TLC and confirming structure via H NMR (aromatic protons at δ 6.5–8.5 ppm) and mass spectrometry (e.g., m/z 201 [M+H]⁺) .
Q. What analytical techniques are critical for characterizing this compound?
Key techniques include:
- H NMR : Identifies aromatic protons and methoxy group (δ ~3.9 ppm).
- Mass Spectrometry (MS) : Confirms molecular ion peaks and fragmentation patterns.
- HPLC : Assesses purity (>97% achievable via gradient elution with C18 columns) .
- Melting Point Analysis : Determines consistency with literature values (e.g., 178°C for related analogs) .
Q. How should this compound be stored to ensure stability?
Store in airtight containers at room temperature (RT) away from moisture and light. Stability studies suggest no significant degradation under inert atmospheres (N₂/Ar) for >6 months. Avoid prolonged exposure to acidic/basic conditions to prevent demethylation of the methoxy group .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions?
Density Functional Theory (DFT) calculations can model electronic properties (e.g., HOMO/LUMO energies) to predict sites for electrophilic/nucleophilic attack. For instance, the electron-rich aniline moiety may favor palladium-catalyzed C–H functionalization. Molecular docking studies also aid in assessing interactions with catalytic systems (e.g., Pd complexes) .
Q. What strategies are effective for derivatizing this compound into functionalized ligands or probes?
- Coordination Chemistry : The pyridinyl nitrogen and aniline NH₂ group enable chelation with transition metals (e.g., Pt, Cu). Cyclometalation reactions yield luminescent complexes, as demonstrated in tetradentate Pt(II) systems for electroluminescence studies .
- Functionalization : Copper-mediated trifluoromethylthiolation or iodination introduces electron-withdrawing groups, enhancing applications in agrochemicals or pharmaceuticals .
Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?
Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL refines bond lengths, angles, and torsion angles. For example, SC-XRD confirmed the planar geometry of related diarylurea derivatives, critical for understanding π-stacking interactions in supramolecular assemblies .
Q. What experimental design considerations address low yields in multi-step syntheses involving this compound?
- Catalyst Screening : Test Pd, Cu, or Ni catalysts for cross-coupling efficiency.
- Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) may improve solubility of intermediates.
- In Situ Monitoring : Use inline FTIR or Raman spectroscopy to detect reactive intermediates and adjust conditions dynamically .
Q. How do steric and electronic effects influence the biological activity of this compound derivatives?
The methoxy group’s electron-donating nature enhances π-stacking in DNA intercalation, while steric bulk at the pyridinyl position can modulate binding affinity to targets like cannabinoid receptors. Structure-activity relationship (SAR) studies via systematic substituent variation (e.g., nitro, methyl groups) are essential .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
